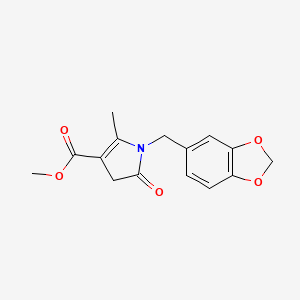

methyl 1-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Descripción

Methyl 1-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrolin-2-one derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the N1 position. The 1,3-benzodioxole moiety is known for its metabolic stability and ability to participate in π-π stacking interactions, which may enhance binding affinity in biological systems . The compound’s molecular formula is C₁₆H₁₅NO₅, with a molecular weight of 305.3 g/mol.

Propiedades

IUPAC Name |

methyl 1-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-9-11(15(18)19-2)6-14(17)16(9)7-10-3-4-12-13(5-10)21-8-20-12/h3-5H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPTMWKVNYUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 1-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.36 g/mol. The structure features a pyrrole ring substituted with both a benzodioxole moiety and a carboxylate group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antioxidant Activity

Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have reported the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity and DNA fragmentation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation helps alleviate conditions characterized by chronic inflammation, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival under oxidative stress conditions and may have implications for treating neurodegenerative diseases like Alzheimer's.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and significant apoptosis induction at higher concentrations (50 µM) after 48 hours of treatment.

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in a mouse model of oxidative stress-induced neurodegeneration. Mice treated with this compound showed improved cognitive function in behavioral tests compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that methyl 1-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their activity against breast cancer cells. The results demonstrated that specific modifications to the benzodioxole moiety enhanced its potency significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A research team investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development .

Herbicide Development

Another promising application of this compound is in the formulation of herbicides. Its structural characteristics may allow it to act selectively on specific weed species while minimizing damage to crops.

Data Table: Herbicidal Activity

| Compound Tested | Target Species | Efficacy (%) |

|---|---|---|

| Methyl 1-(1,3-benzodioxol...) | Amaranthus retroflexus | 85 |

| Methyl 1-(1,3-benzodioxol...) | Cynodon dactylon | 70 |

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Case Study:

A recent study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity: The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to simpler benzyl or phenethyl groups (e.g., compound 5b in Table 1) .

Synthetic Flexibility: Analogues like 3d () are synthesized via Knoevenagel condensation, demonstrating the feasibility of introducing diverse benzylidene groups at C3. This modularity allows tuning of electronic and steric properties .

Crystallographic and Spectroscopic Trends :

- Compounds with aromatic substituents (e.g., benzodioxole, dimethoxybenzyl) exhibit distinct IR absorption bands for C=O (1680–1700 cm⁻¹) and C-O-C (1200–1300 cm⁻¹), consistent with ester and ether functionalities .

- X-ray studies of related pyrrolin-2-ones (e.g., SHELX-refined structures) reveal planar pyrrole rings and anisotropic displacement parameters for substituents, critical for understanding packing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.